2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

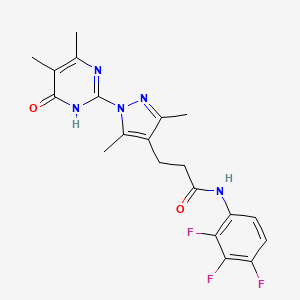

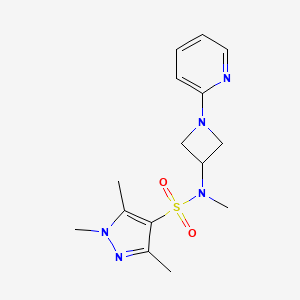

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate, also known as EDP or Pyrylium salt, is a chemical compound that has been widely used in scientific research due to its unique properties. EDP is a fluorescent dye that emits a bright red color under ultraviolet light, making it useful in various applications such as microscopy, imaging, and labeling.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation Applications : Reshetov et al. (1998) found that the catalytic reduction of 2,6-diphenylpyrylium salts leads to hydrogenolysis at the C−O bond, forming 1,5-diphenylpentanes. This study highlights the potential application of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate in catalytic hydrogenation processes (Reshetov, Seller, & Kriven’ko, 1998).

Polymer Synthesis : Spiliopoulos and Mikroyannidis (1996) used 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate for the synthesis of new rigid-rod polyamide, polyimides, and polyazomethine bearing phenyl pendent groups. These polymers displayed unique properties like high solubility and thermal stability, indicating the compound's significance in advanced polymer synthesis (Spiliopoulos & Mikroyannidis, 1996).

Electron Transfer Reactions : Akaba, Sakuragi, and Tokumaru (1990) demonstrated the role of 2,4,6-triphenylpyrylium tetrafluoroborate in electron transfer reactions, particularly in the formation of dimeric radical cations of trans-stilbene. This study underscores the importance of this compound in facilitating specific electron transfer processes (Akaba, Sakuragi, & Tokumaru, 1990).

Photoredox Catalysis : Alfonzo, Alfonso, and Beeler (2017) explored the use of 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate in photoredox catalysis. They found that it can be used for the efficient generation of carbonyl ylides, demonstrating its potential in photoredox-based synthetic chemistry applications (Alfonzo, Alfonso, & Beeler, 2017).

Organometallic Chemistry : Shaw and Mertz (2002) studied the electrocatalytic reactions of a manganese−pyrylium complex, providing insights into the unique reactivity and stability of metal−pyrylium σ-complexes like 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate in organometallic contexts (Shaw & Mertz, 2002).

Photoreactions in Organic Chemistry : Zhang et al. (2002) utilized triphenylpyrylium tetrafluoroborate in photosensitized Diels–Alder reactions, demonstrating its effectiveness in the synthesis of tetrahydroquinoline derivatives. This showcases the compound's role in facilitating important organic reactions under light irradiation (Zhang, Jia, Yang, & Liu, 2002).

Propiedades

IUPAC Name |

2-ethyl-4,6-diphenylpyrylium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O.BF4/c1-2-18-13-17(15-9-5-3-6-10-15)14-19(20-18)16-11-7-4-8-12-16;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFYMCWGEWSXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[O+]C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)

![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2634736.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)

![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2634749.png)

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)